molecular formula C17H26N2O4S B7712260 N-cyclopentyl-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide

N-cyclopentyl-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide

Cat. No. B7712260
M. Wt: 354.5 g/mol
InChI Key: QBXUXIGUAUMTSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide, commonly known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is expressed on immune cells, and its activation has been shown to suppress the immune response. CPI-444 is being investigated as a potential therapeutic agent for cancer and other diseases where immune suppression plays a role.

Mechanism of Action

CPI-444 works by blocking the adenosine A2A receptor, which is expressed on immune cells. Activation of this receptor has been shown to suppress the immune response, which can be beneficial in certain situations, such as in the case of autoimmune diseases. However, in the context of cancer, immune suppression can allow tumors to evade detection and destruction by the immune system. By inhibiting the adenosine A2A receptor, CPI-444 can enhance the immune response against cancer cells.
Biochemical and Physiological Effects:
CPI-444 has been shown to increase the production of cytokines and chemokines, which are important signaling molecules involved in the immune response. CPI-444 also increases the activation of T cells, which are a type of immune cell that plays a key role in the destruction of cancer cells. Additionally, CPI-444 has been shown to reduce the number of regulatory T cells, which can suppress the immune response.

Advantages and Limitations for Lab Experiments

One advantage of CPI-444 is that it has shown efficacy in combination with other immunotherapies, such as anti-PD-1 antibodies. This suggests that CPI-444 could be used as part of a combination therapy approach for cancer treatment. However, one limitation of CPI-444 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are several potential future directions for the research and development of CPI-444. One possibility is to investigate its efficacy in combination with other immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy. Another direction could be to explore the use of CPI-444 in other diseases where immune suppression plays a role, such as autoimmune diseases. Additionally, further research could be conducted to better understand the mechanism of action of CPI-444 and how it can be optimized for therapeutic use.

Synthesis Methods

The synthesis of CPI-444 involves several steps, including the reaction of 4-bromoanisole with N-isobutylsulfonamide to form 4-(N-isobutylsulfamoyl)anisole. This intermediate is then reacted with cyclopentylmagnesium bromide to form N-cyclopentyl-4-(N-isobutylsulfamoyl)anisole. Finally, this compound is reacted with chloroacetyl chloride to form CPI-444.

Scientific Research Applications

CPI-444 has been the subject of several preclinical studies investigating its potential as a cancer immunotherapy. In mouse models, CPI-444 has been shown to enhance the efficacy of other immunotherapies, such as anti-PD-1 antibodies. CPI-444 has also been shown to inhibit the growth of several types of cancer cells, including melanoma and lung cancer.

properties

IUPAC Name

N-cyclopentyl-2-[4-(2-methylpropylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-13(2)11-18-24(21,22)16-9-7-15(8-10-16)23-12-17(20)19-14-5-3-4-6-14/h7-10,13-14,18H,3-6,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXUXIGUAUMTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-{4-[(2-methylpropyl)sulfamoyl]phenoxy}acetamide

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